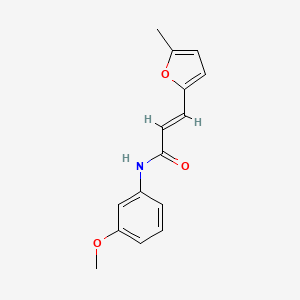
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide, also known as MFA-AM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MFA-AM belongs to the class of acrylamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways, leading to its various biological activities.
Biochemical and physiological effects:
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to be non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is its ease of synthesis, making it readily available for use in laboratory experiments. Additionally, its diverse biological activities make it a versatile compound for investigating various biological processes. However, one limitation of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research and development of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide. One area of interest is its use as a therapeutic agent for the treatment of inflammatory disorders and cancer. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety. Additionally, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has potential applications in the field of bioimaging as a fluorescent probe for protein labeling and imaging. Further research is needed to explore its potential in this area.
Méthodes De Synthèse
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenylboronic acid and 5-methylfuran-2-carbaldehyde to form the corresponding boronic ester. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 3-bromoacrylamide, followed by deprotection to yield the final product, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide.
Applications De Recherche Scientifique
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has also been investigated for its potential use as a fluorescent probe for protein labeling and imaging.
Propriétés
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-6-7-13(19-11)8-9-15(17)16-12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVVOPFDBZXUPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511638.png)
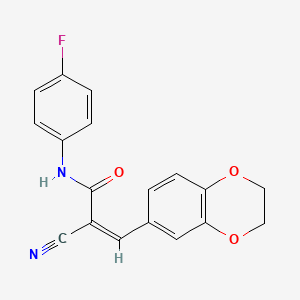
![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)
![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)
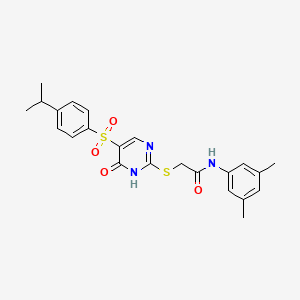
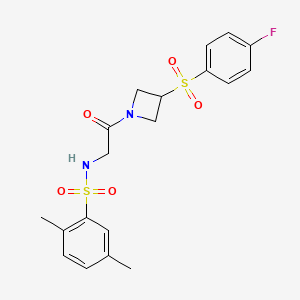


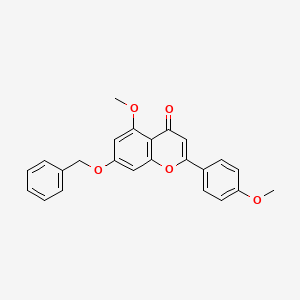
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)